molecular formula C31H35N3O3 B2821847 1-{3-[(6,7-dimethoxy-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-4-methoxyphenyl}-2,3,4,9-tetrahydro-1H-beta-carboline CAS No. 312922-14-8

1-{3-[(6,7-dimethoxy-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-4-methoxyphenyl}-2,3,4,9-tetrahydro-1H-beta-carboline

Cat. No. B2821847
CAS RN: 312922-14-8
M. Wt: 497.639
InChI Key: FAHCSUHPPAUHAJ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a dihydroisoquinoline and a tetrahydro-beta-carboline. These groups are common in many natural products and pharmaceuticals .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the dihydroisoquinoline and tetrahydro-beta-carboline rings. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The dihydroisoquinoline and tetrahydro-beta-carboline rings would likely contribute significantly to the overall shape and properties of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of methoxy groups could affect its solubility, while the multiple ring structures could influence its stability .

Scientific Research Applications

1. Metabolic Formation and Identification

Tetrahydro-β-carbolines (THBCs) like 1-methyl-1,2,3,4-tetrahydro-β-carboline (1-MeTHBC) and 6-methoxy-1-methyl-1,2,3,4-tetrahydro-β-carboline (6-M-1-MeTHBC) were identified in human urine and their formation was studied. It was discovered that the presence of 1-MeTHBC in urine might be of dietary origin due to its presence in various foods and beverages, not significantly influenced by alcohol consumption. However, long-term moderate drinking showed a significant increase in urinary salsolinol without an increase in THBCs, indicating a potential metabolic pathway influenced by dietary intake and alcohol consumption but not directly causing the formation of these compounds in the human brain or urine (Matsubara et al., 1986).

2. Role in Parkinson's Disease (PD)

A hypothesis was proposed that Parkinson's disease (PD) might be influenced by environmental or endogenous toxins similar to the mechanism of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), with endogenous analogs of MPTP such as β-carbolines (βCs) and tetrahydroisoquinolines being potential causative candidates. These compounds are bioactivated into neurotoxins through N-methylation, showing higher cerebrospinal levels in PD patients. It's suggested that excessive N-methylation ability for azaheterocyclic amines, like βCs, might be implicated in PD pathogenesis, with findings indicating that this excess ability might be present before the onset of PD (Matsubara et al., 2002).

3. Imaging Tumor Proliferation

N-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-2-(2-18F-fluoroethoxy)-5-methylbenzamide (18F-ISO-1) was evaluated for imaging tumor proliferation in patients with newly diagnosed malignant neoplasms. This study showed a significant correlation between tumor 18F-ISO-1 uptake and Ki-67, a cellular marker for proliferation, making 18F-ISO-1 a promising agent for evaluating the proliferative status of solid tumors. This also indicates a potential pathway for the use of similar compounds in diagnostic imaging and understanding tumor biology (Dehdashti et al., 2013).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many isoquinoline and beta-carboline derivatives have biological activity and are used in medicine .

Safety and Hazards

As with any chemical compound, the safety and hazards associated with this compound would depend on factors such as its toxicity, reactivity, and environmental impact. Proper handling and disposal procedures should be followed .

Future Directions

The future directions for research on this compound could include exploring its potential uses in medicine or other fields, as well as investigating its synthesis and properties in more detail .

properties

IUPAC Name

1-[3-[(6,7-dimethoxy-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-4-methoxyphenyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H35N3O3/c1-19-25-17-29(37-4)28(36-3)16-20(25)12-14-34(19)18-22-15-21(9-10-27(22)35-2)30-31-24(11-13-32-30)23-7-5-6-8-26(23)33-31/h5-10,15-17,19,30,32-33H,11-14,18H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAHCSUHPPAUHAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC(=C(C=C2CCN1CC3=C(C=CC(=C3)C4C5=C(CCN4)C6=CC=CC=C6N5)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H35N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{3-[(6,7-dimethoxy-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-4-methoxyphenyl}-2,3,4,9-tetrahydro-1H-beta-carboline

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